molecular formula C21H21N3O4S2 B2545623 (E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine CAS No. 851208-79-2

(E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine

Cat. No.: B2545623
CAS No.: 851208-79-2
M. Wt: 443.54
InChI Key: ZBFJHGKZAAXQPH-VMPITWQZSA-N
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Description

This compound features a morpholine ring connected via a sulfonyl group to a phenyl-substituted 1,3,4-oxadiazole moiety, with a cinnamylthio (E-configuration) substituent at the 5-position of the oxadiazole.

Properties

IUPAC Name

4-[3-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c25-30(26,24-11-13-27-14-12-24)19-10-4-9-18(16-19)20-22-23-21(28-20)29-15-5-8-17-6-2-1-3-7-17/h1-10,16H,11-15H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJHGKZAAXQPH-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the cinnamylthio group: This step involves the reaction of the oxadiazole intermediate with cinnamyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the sulfonyl group: The phenyl ring is sulfonylated using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Formation of the morpholine ring: The final step involves the reaction of the sulfonylated intermediate with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine can undergo various types of chemical reactions:

    Oxidation: The cinnamylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocycles.

    Substitution: Various sulfonyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The National Cancer Institute (NCI) has evaluated similar oxadiazoles for their cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell growth in lines such as MCF7 (breast cancer) and HEPG2 (liver cancer) with IC50 values ranging from 0.24 µM to 1.18 µM .

Case Study: Antitumor Activity

A study investigating the antitumor properties of oxadiazole derivatives reported that certain compounds exhibited mean growth inhibition rates significantly higher than established chemotherapeutics. These findings suggest that (E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine could be explored further for its anticancer efficacy.

Antimicrobial Properties

Oxadiazoles are also recognized for their antimicrobial activities. Compounds similar to this compound have demonstrated broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.

Case Study: Antimicrobial Screening

In vitro studies have shown that certain oxadiazole derivatives possess minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL against pathogenic strains . This suggests that the compound may hold promise as a potential antimicrobial agent.

Drug Design and Development

The structural characteristics of this compound make it a candidate for further modification in drug design initiatives aimed at enhancing potency and selectivity for specific targets in cancer and infectious diseases.

Summary Table of Applications

ApplicationActivity TypeReference
AnticancerCytotoxicity against various cancer cell lines
AntimicrobialBroad-spectrum activity against bacteria and fungi
Mechanism InsightInhibition of HDACs

Mechanism of Action

The mechanism of action of (E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine depends on its specific application:

    In medicinal chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cinnamylthio group and the oxadiazole ring are likely involved in these interactions, contributing to the compound’s overall bioactivity.

    In materials science: The electronic properties of the compound can influence its behavior in materials, such as its conductivity or light absorption characteristics.

Comparison with Similar Compounds

4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}morpholine (CAS 724438-86-2)

Structural Differences :

  • The target compound contains a cinnamylthio group (C₉H₇S) at the oxadiazole’s 5-position, whereas this analog has a phenyl group.
  • The sulfonyl group in the target compound is replaced by a sulfanyl ethyl linker (C₂H₄S) in this analog .

Physicochemical Properties :

Property Target Compound (Predicted) 4-{2-[(5-Phenyl-oxadiazol-2-yl)sulfanyl]ethyl}morpholine
Molecular Formula C₂₁H₂₁N₃O₃S₂ C₁₄H₁₇N₃O₂S
Molar Mass (g/mol) ~443.54 291.37
Predicted pKa ~5.8–6.5 (sulfonyl group) 6.03 ± 0.10
Boiling Point (°C) >500 (estimated) 457.7 ± 55.0

Functional Implications :

  • The sulfonyl group in the target compound may increase metabolic stability compared to the sulfanyl ethyl linker, which is more prone to oxidation .

4-[3-(5-Oxazolyl)phenyl]morpholine (CAS 2197063-23-1)

Structural Differences :

  • Replaces the 1,3,4-oxadiazole ring with a 5-oxazole moiety.
  • Lacks the sulfonyl and cinnamylthio substituents .

SC-558 Derivatives (e.g., 1a-f in )

Structural Overlaps :

  • Share a sulfonamide/sulfonyl group and substituted phenyl rings.
  • Derivatives in include halogen (Br, Cl) and ester ((C=O)OCH₂CH₃) substituents, unlike the cinnamylthio group .

Activity Comparison :

Research Findings and Trends

QSPR Analysis ()

  • Compounds with structural similarities (e.g., shared oxadiazole or morpholine motifs) show stronger correlations in quantitative structure-property relationship (QSPR) models (R² ≈ 0.9–1.0).
  • Heterogeneity in substituents (e.g., cinnamylthio vs. phenyl) reduces model accuracy, necessitating dataset stratification for predictive validity .

Biological Activity

The compound (E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine is a derivative of 1,3,4-oxadiazole and morpholine, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of this compound involves several steps, including the formation of the oxadiazole ring and the introduction of the morpholine and sulfonyl groups. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : This is typically achieved through the reaction of thioamide derivatives with carboxylic acids or their derivatives.
  • Sulfonylation : The introduction of a sulfonyl group can be accomplished using sulfonyl chlorides in the presence of bases.
  • Morpholine Attachment : Morpholine can be introduced through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, a study evaluated various 1,3,4-oxadiazole derivatives against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity against these pathogens .

CompoundBacterial StrainActivity (Zone of Inhibition)
This compoundS. typhiModerate
This compoundB. subtilisStrong

Enzyme Inhibition

The compound has also been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study reported that oxadiazole derivatives showed promising inhibition rates against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer’s .

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

Anticonvulsant Activity

In vivo studies have demonstrated that certain oxadiazole derivatives exhibit anticonvulsant activity via maximal electroshock and pentylenetetrazole models. Compounds were evaluated for their neurotoxicity and effective dose (ED), with some demonstrating significant protective effects against seizures .

Case Studies

  • Antimicrobial Efficacy : A series of synthesized oxadiazole derivatives were tested for antimicrobial efficacy against various bacterial strains. The findings indicated that modifications in the substituents significantly affected their biological activity.
  • Enzyme Inhibition Profiles : Another study focused on the structure-activity relationship (SAR) of oxadiazole derivatives, revealing that specific substitutions enhanced AChE inhibition while maintaining low toxicity profiles.

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